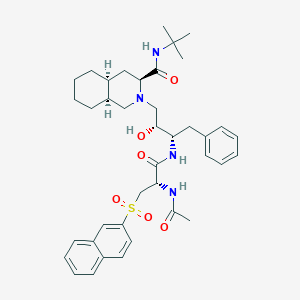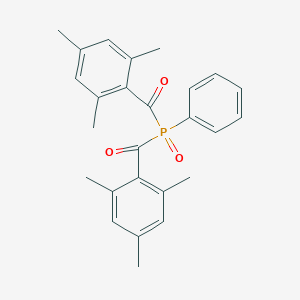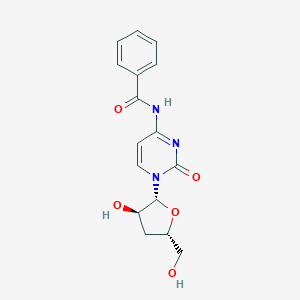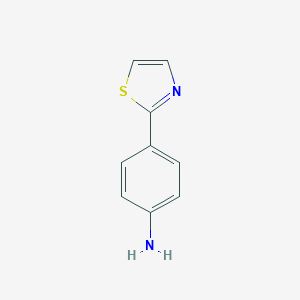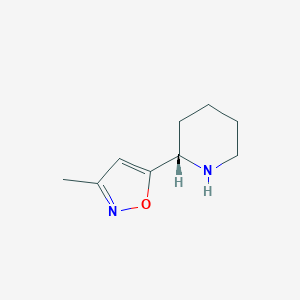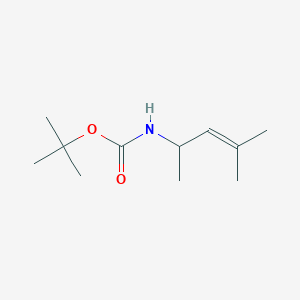
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate, also known as TMC-1, is a chemical compound that belongs to the class of carbamate derivatives. It is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is not fully understood. However, it is believed that Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate acts as a nucleophile and reacts with electrophiles to form a covalent bond. This reaction leads to the formation of various biologically active compounds.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antitumor properties. Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is its high yield during synthesis. It is also stable and can be stored for long periods of time. However, Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is highly reactive and can be difficult to handle. It is also toxic and requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate. One potential application is in the development of new antibiotics to combat antibiotic-resistant bacteria. Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate could also be used as a building block for the synthesis of new and more efficient catalytic systems. Additionally, Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate could be used in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is a unique and versatile chemical compound that has numerous applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate and to develop new and more efficient uses for this compound.
Métodos De Síntesis
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 4-methylpent-3-en-2-ol in the presence of a strong acid catalyst. The reaction produces tert-butyl N-(4-methylpent-3-en-2-yl)carbamate as a white solid with a high yield.
Aplicaciones Científicas De Investigación
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has been extensively used in scientific research due to its unique properties and applications. It is mainly used as a reagent in organic synthesis and as a building block for the synthesis of various biologically active compounds. Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has also been used as a ligand in transition metal catalysis, which has led to the development of new and efficient catalytic systems.
Propiedades
Número CAS |
164730-96-5 |
|---|---|
Nombre del producto |
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate |
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
tert-butyl N-(4-methylpent-3-en-2-yl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h7,9H,1-6H3,(H,12,13) |
Clave InChI |
YLHOUQYHGGRZBH-UHFFFAOYSA-N |
SMILES |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)
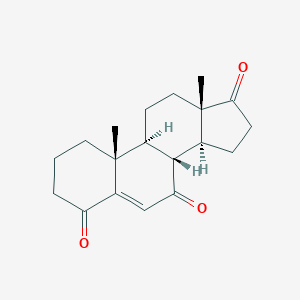

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)
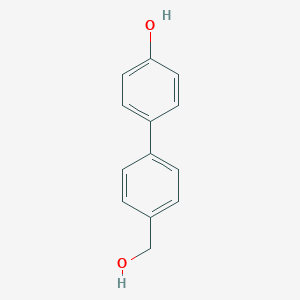
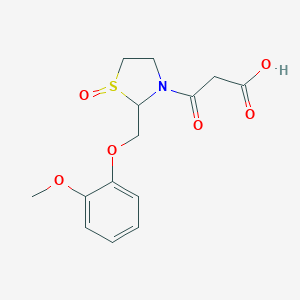
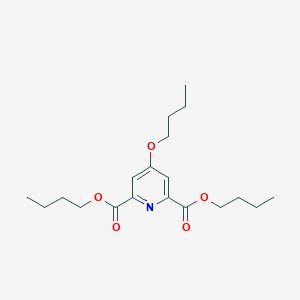
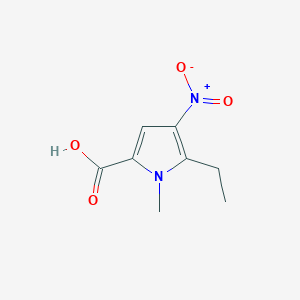
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
